
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt: is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. This compound is known for its role in various biological processes, particularly in cellular signaling pathways. It is often used in research to study its effects on cellular functions and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt typically involves the phosphorylation of myo-inositol. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the inositol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher degrees of phosphorylation, while reduction may produce partially dephosphorylated inositol derivatives.
Wissenschaftliche Forschungsanwendungen
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorylated inositol derivatives.
Biology: Studied for its role in cellular signaling pathways, particularly in the regulation of calcium ion channels and chloride secretion.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt involves its interaction with specific molecular targets and pathways. It is known to uncouple chloride secretion from calcium signaling in epithelial cells, which is particularly relevant in the context of cystic fibrosis . The compound acts by inhibiting calcium-activated chloride channels, thereby reducing chloride secretion and modulating cellular ion balance.
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another phosphorylated inositol derivative with similar biological activities.
D-myo-Inositol 1,4,5-trisphosphate: A precursor in the biosynthesis of higher phosphorylated inositol phosphates.
D-myo-Inositol 1,3,4,5,6-pentakisphosphate: A more highly phosphorylated inositol derivative with distinct biological functions.
Uniqueness: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt is unique in its specific pattern of phosphorylation, which confers distinct biological activities compared to other inositol phosphates. Its ability to modulate chloride secretion and interact with calcium signaling pathways makes it particularly valuable in research related to ion channel regulation and epithelial cell function.
Eigenschaften
Molekularformel |
C6H8Na8O18P4 |
|---|---|
Molekulargewicht |
675.93 g/mol |
IUPAC-Name |
octasodium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m0......../s1 |
InChI-Schlüssel |
OWZKSUDEYHIBFM-MHSOSLJKSA-F |
Isomerische SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





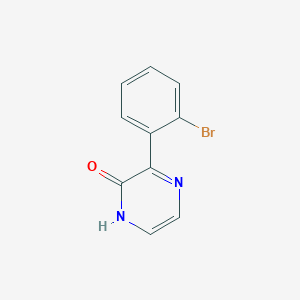
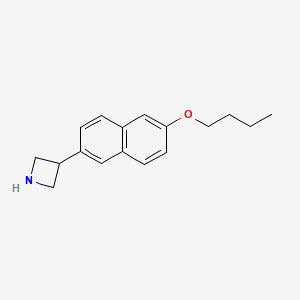
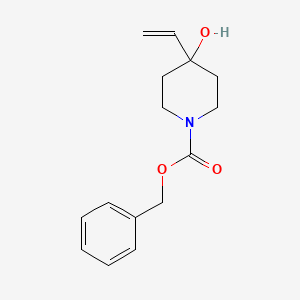


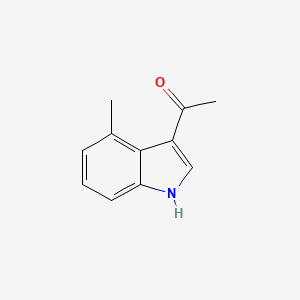

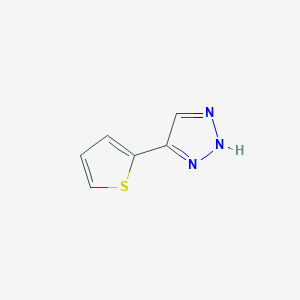
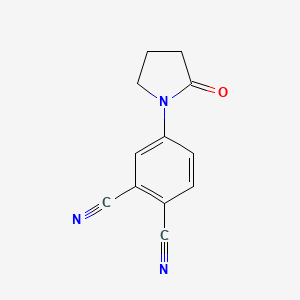
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)

